4-(1-Isothiocyanatopropyl)phenol
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Overview
Description
4-(1-Isothiocyanatopropyl)phenol is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of an isothiocyanate group attached to a propyl chain at the para position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isothiocyanatopropyl)phenol typically involves the reaction of 4-(1-aminopropyl)phenol with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-(1-aminopropyl)phenol+thiophosgene→this compound+HCl
The reaction is usually conducted in a solvent like dimethylbenzene, and the temperature is maintained at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isothiocyanatopropyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring can participate in reactions such as nitration, halogenation, and sulfonation due to the activating effect of the hydroxyl group.
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Nitration: Dilute nitric acid at room temperature.
Halogenation: Bromine water at room temperature.
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) for the formation of quinones.
Major Products Formed
Nitration: 2-nitro-4-(1-isothiocyanatopropyl)phenol and 4-nitro-4-(1-isothiocyanatopropyl)phenol.
Halogenation: 2,4,6-tribromo-4-(1-isothiocyanatopropyl)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-(1-Isothiocyanatopropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Isothiocyanatopropyl)phenol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The isothiocyanate group can react with thiol groups in enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, known for its antiseptic properties.
4-Hexylresorcinol: A phenol derivative with enhanced antimicrobial activity.
Thymol: A monoterpene phenol with similar antioxidant and antimicrobial properties.
Uniqueness
4-(1-Isothiocyanatopropyl)phenol is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential biological activity compared to other phenol derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
919474-68-3 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-(1-isothiocyanatopropyl)phenol |
InChI |
InChI=1S/C10H11NOS/c1-2-10(11-7-13)8-3-5-9(12)6-4-8/h3-6,10,12H,2H2,1H3 |
InChI Key |
ZGZCOMUTZVCDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)N=C=S |
Origin of Product |
United States |
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